molecular formula C21H26N6O4S B606603 Ceralasertib formate CAS No. 1352280-98-8

Ceralasertib formate

Numéro de catalogue B606603
Numéro CAS: 1352280-98-8
Poids moléculaire: 458.537
Clé InChI: JOKLXYXIZOXQHY-FQAMYIAXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceralasertib, also known as AZD6738, is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis.

Applications De Recherche Scientifique

1. Role in Cancer Treatment

  • Combination with Chemotherapy : Ceralasertib has been studied in combination with chemotherapy agents like paclitaxel and carboplatin in various cancers, including melanoma and solid tumors. These studies have shown promising antitumor activity and tolerability in patients with advanced malignancies (Kim et al., 2021); (Yap et al., 2021).
  • Monotherapy and Combination with Other Agents : Ceralasertib has been explored as monotherapy and in combination with other agents like olaparib and durvalumab. These combinations have been tested in various cancers, including gastric and biliary tract cancer, demonstrating some degree of antitumor activity (Kwon et al., 2022); (Nam et al., 2021).

2. Role in Enhancing DNA Damage Response

  • ATR Inhibition : As an ATR inhibitor, ceralasertib plays a critical role in disrupting the DNA damage repair pathways in cancer cells, leading to increased sensitivity to DNA-damaging agents and the induction of tumor cell apoptosis (Definitions, 2020).

3. Investigational Studies in Specific Cancers

  • Studies in Melanoma and Ovarian Cancer : Clinical trials have investigated the use of ceralasertib in metastatic melanoma and ovarian cancer, particularly in cases resistant to standard treatments like anti-PD-1 therapy. These studies have shown some effectiveness in tumor control and progression (Kwon et al., 2021).

4. Exploration in Combination Therapies

  • ATR and PARP Inhibitor Combinations : Ceralasertib's combination with PARP inhibitors like olaparib has shown potential in enhancing antitumor effects in various cancer types. This approach aims to exploit DNA repair vulnerabilities in cancer cells (Mahdi et al., 2021).

5. Preclinical and Clinical Research Applications

  • Preclinical Models : Preclinical models have been utilized to understand the pharmacokinetics and pharmacodynamics of ceralasertib in combination with other agents, providing insights into potential clinical applications (Hall et al., 2020); (Gill et al., 2021).

Propriétés

Numéro CAS

1352280-98-8

Nom du produit

Ceralasertib formate

Formule moléculaire

C21H26N6O4S

Poids moléculaire

458.537

Nom IUPAC

4-[4-[1-[[S(R)]-S-Methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine, formic acid

InChI

InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1

Clé InChI

JOKLXYXIZOXQHY-FQAMYIAXSA-N

SMILES

C[C@H]1N(C2=CC(C3([S@@](=N)(C)=O)CC3)=NC(C4=C5C(NC=C5)=NC=C4)=N2)CCOC1.O=CO

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ceralasertib formate;  Ceralasertib;  AZD-6738;  AZD6738;  AZD 6738; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceralasertib formate
Reactant of Route 2
Reactant of Route 2
Ceralasertib formate
Reactant of Route 3
Reactant of Route 3
Ceralasertib formate
Reactant of Route 4
Reactant of Route 4
Ceralasertib formate
Reactant of Route 5
Reactant of Route 5
Ceralasertib formate
Reactant of Route 6
Reactant of Route 6
Ceralasertib formate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.